The synthesis of [1-phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid can be achieved through several methods, primarily involving the reaction of pyridine derivatives with phosphonic acid precursors. One common approach includes:
Technical parameters such as temperature, reaction time, and solvent choice significantly influence the yield and purity of the final product .
The molecular structure of [1-phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid features a pyridine ring attached to an ethylamine chain, which is further linked to two phosphonic acid groups.
c1ccnc(c1)NCC(P(=O)(O)O)P(=O)(O)O
InChI=1S/C7H12N2O6P2/c10-16(11,12)7(17(13,14)15)5-9-6-3-1-2-4-8-6/h1-4,7H,5H2,(H,8,9)(H2,10,11,12)(H2,13,14,15)
The structure exhibits a tetrahedral geometry around the phosphorus atoms due to the presence of four substituents (three oxygen atoms and one carbon atom). The bond lengths and angles around phosphorus indicate significant steric interactions due to the bulky phosphonic groups .
[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid can participate in various chemical reactions typical of phosphonic acids:
These reactions are crucial for modifying the compound's properties or for synthesizing more complex molecules .
The mechanism of action for [1-phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid primarily revolves around its ability to mimic phosphate groups in biochemical processes. This mimicry allows it to interact with enzymes that recognize phosphate substrates:
This mechanism underlies its potential applications in drug development and biochemistry .
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) can provide insights into the functional groups present and confirm the structure through characteristic absorption bands corresponding to various bonds within the molecule .
The applications of [1-phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid span several scientific fields:
Research continues into expanding its applications based on its unique structural features and reactivity .
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7